molecular formula C13H9F3O2 B1584683 Phenol, 4-[4-(trifluoromethyl)phenoxy]- CAS No. 39634-42-9

Phenol, 4-[4-(trifluoromethyl)phenoxy]-

Cat. No. B1584683
CAS RN: 39634-42-9
M. Wt: 254.2 g/mol
InChI Key: FJFSSESWAFPCSU-UHFFFAOYSA-N
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Description

Phenol, 4-[4-(trifluoromethyl)phenoxy]-, also known as 4- 4- (Trifluoromethyl)phenoxy phenol, is a chemical compound with the linear formula CF3C6H4OC6H4OH . It is used in the synthesis of polymers and monomers . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes .


Synthesis Analysis

The synthesis of 4- 4- (Trifluoromethyl)phenoxy phenol involves reactions of TFMP by nucleophilic substitution with a variety of alkylating agent by N -alkylation .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 49-54 °C (lit.) . Its molecular weight is 254.20 . The compound has a density of 1.324g/cm3 .

Scientific Research Applications

Synthesis and Electronic Absorption Studies

The compound 4-[4-(trifluoromethyl)phenoxy]phenol is used in the synthesis of novel phthalocyanines, demonstrating high solubility in various solvents. These phthalocyanines are characterized by multiple spectroscopic methods, suggesting applications in fields requiring specific solubility and absorption properties (Burat, Öz, & Bayır, 2012).

Benzylic C-H Trifluoromethylation

This compound plays a role in the trifluoromethylation of phenol derivatives using copper/Togni reagent, highlighting its utility in the synthesis of potent enzyme inhibitors, which could have implications in medicinal chemistry (Egami, Ide, Kawato, & Hamashima, 2015).

Electrochemistry in Ionic Liquids

Research shows the utility of this compound in the electrochemical study of phenol and its derivatives in ionic liquids. This suggests applications in electrochemistry and material sciences, especially for developing new electrochemical methods or materials (Villagrán, Aldous, Lagunas, Compton, & Hardacre, 2006).

Polymer Synthesis and Electronic Applications

The compound is also used in the synthesis of poly(phenoxy-ketimine)s, indicating its importance in creating materials with specific electrical conductivity and thermal properties, relevant for electronics and semiconducting materials (Demir, Meral, Aydoğan, Bozgeyik, & Bayır, 2015).

Synthesis of Specific Isomers

It is involved in the synthesis of specific isomers for biological and environmental studies, suggesting its role in creating compounds for environmental pollutant analysis and potentially in the study of endocrine disruptors (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).

Novel Pathways in Bacterial Synthesis

This compound contributes to creating novel synthetic pathways in bacteria for phenol production, indicating its role in biotechnological applications, particularly in fermentative production processes (Miao, Li, Diao, Zhang, & Ma, 2015).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)9-1-5-11(6-2-9)18-12-7-3-10(17)4-8-12/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFSSESWAFPCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068191
Record name 4-[(4-Trifluoromethylphenyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-[4-(trifluoromethyl)phenoxy]-

CAS RN

39634-42-9
Record name 4-[4-(Trifluoromethyl)phenoxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39634-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(4-(trifluoromethyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039634429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[4-(trifluoromethyl)phenoxy]-
Source EPA Chemicals under the TSCA
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Record name 4-[(4-Trifluoromethylphenyl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[4-(trifluoromethyl)phenoxy]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kudanga, EN Prasetyo, J Sipilä, GS Nyanhongo… - Lenzinger …, 2009 - academia.edu
Laccase-mediated grafting of functional molecules presents an eco-friendly approach to functionalise lignocellulose materials. In this study functional molecules in the form of reactive …
Number of citations: 6 www.academia.edu

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